molecular formula C14H11N3O4S B2762472 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 842115-06-4

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No. B2762472
CAS RN: 842115-06-4
M. Wt: 317.32
InChI Key: SZHCOZUPHPBRAE-UHFFFAOYSA-N
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Description

“N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a nitrofuran group, which is a class of organic compounds that contain a furan ring with a nitro group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and a nitrofuran group. The benzothiazole ring is a planar, aromatic, and heterocyclic system, while the nitrofuran group is a five-membered ring with oxygen and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The nitro group in the nitrofuran ring is electron-withdrawing, which could make the ring more susceptible to electrophilic attack. The benzothiazole ring, being aromatic, might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific arrangement of atoms could all influence properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized a variety of compounds related to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide to explore their antimicrobial and antioxidant activities. For instance, a study by Sindhe et al. (2016) synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using bioactive aromatic heterocyclic carboxylic acids. These compounds were evaluated for their antimicrobial and antioxidant properties, revealing promising activities (Sindhe et al., 2016).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant potentials of similar compounds have been extensively studied. For example, Cindrić et al. (2019) synthesized benzimidazole/benzothiazole-2-carboxamides with varied substituents and evaluated their antiproliferative and antioxidant capacities. Notably, a trimethoxy substituted benzimidazole-2-carboxamide exhibited significant antiproliferative activity, while a trihydroxy substituted benzothiazole-2-carboxamide showed promising antioxidant capabilities, even more potent than the reference butylated hydroxytoluene BHT in assays (Cindrić et al., 2019).

Potential Antitumor Agents

Yoshida et al. (2005) designed and synthesized biologically stable derivatives based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide, exhibiting excellent inhibitory effects on tumor growth in vivo (Yoshida et al., 2005).

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effects against steel in acidic solutions. These derivatives demonstrated superior inhibition efficiencies, providing insights into their potential applications as corrosion inhibitors in industrial settings (Hu et al., 2016).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-7-3-4-8(2)12-11(7)15-14(22-12)16-13(18)9-5-6-10(21-9)17(19)20/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHCOZUPHPBRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

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